molecular formula C22H26N2O5 B6538801 2-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide CAS No. 1060329-13-6

2-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide

Cat. No.: B6538801
CAS No.: 1060329-13-6
M. Wt: 398.5 g/mol
InChI Key: RAWHYIUJBWIRPL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide (CAS: 1060329-13-6; molecular formula: C₂₂H₂₆N₂O₅; molecular weight: 398.45 g/mol) is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to an acetamide backbone and a para-substituted phenyl ring bearing a morpholin-4-yl-2-oxoethyl moiety . The compound’s structure combines lipophilic (dimethoxyphenyl) and polar (morpholine) elements, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-19-8-5-17(13-20(19)28-2)14-21(25)23-18-6-3-16(4-7-18)15-22(26)24-9-11-29-12-10-24/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWHYIUJBWIRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a synthetic derivative that exhibits significant biological activity. This article aims to summarize its pharmacological properties, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H26N2O4
  • Molecular Weight : 362.44 g/mol

This compound contains a morpholine moiety, which is known for its role in enhancing bioactivity in various pharmacological contexts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of the morpholine group enhances its lipophilicity, which aids in cellular penetration.

Biological Activity Overview

The compound has been evaluated for various biological activities including:

  • Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against Jurkat and A-431 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anticonvulsant Activity : In animal models, derivatives of this compound have demonstrated anticonvulsant properties, particularly effective in the maximal electroshock (MES) seizure test . The SAR analysis indicated that modifications at the anilide moiety significantly influence anticonvulsant efficacy.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications impact biological activity:

Compound ModificationEffect on Activity
Substitution on the phenyl ringEnhanced anticancer activity
Morpholine substitutionIncreased bioavailability and potency
Variations in alkyl chain lengthAltered pharmacokinetics

These findings highlight the importance of specific functional groups in modulating the pharmacological profile of the compound.

Case Studies

  • Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited notable cytotoxicity. The results indicated that compounds with electron-donating groups on the phenyl ring had superior growth-inhibitory effects compared to those without such modifications .
  • Anticonvulsant Screening : In a series of tests evaluating anticonvulsant properties, several derivatives were found to provide protection in MES models. Notably, compounds with increased lipophilicity showed prolonged efficacy, suggesting a correlation between molecular structure and therapeutic potential .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide

  • Structure: Retains the 3,4-dimethoxyphenyl group but replaces the morpholinyl-oxoethyl moiety with an isobutylsulfonyl-methylphenoxy chain.
  • Activity : Demonstrates ACE2 inhibition with a docking score of -5.51 kcal/mol, suggesting moderate binding affinity .

2-(3-Methylphenoxy)-N-[2-(morpholin-4-yl)phenyl]acetamide

  • Structure: Features a 3-methylphenoxy group and a morpholinylphenyl substituent.
  • Comparison : The direct attachment of morpholine to the phenyl ring (vs. a 2-oxoethyl linker in the target compound) may reduce conformational flexibility, impacting target interactions .

2-[(4-Chlorophenyl)sulfanyl]-N-[3-fluoro-4-(morpholin-4-yl)phenyl]acetamide

  • Structure : Incorporates a sulfur-containing chlorophenyl group and a fluorinated morpholinylphenyl ring.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound 398.45 3,4-Dimethoxyphenyl, morpholinyl-oxoethyl 2.8 ~0.15 (low)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide ~450 (estimated) Isobutylsulfonyl, methylphenoxy 3.2 ~0.10 (very low)
2-(3-Methylphenoxy)-N-[2-(morpholin-4-yl)phenyl]acetamide ~356 (estimated) 3-Methylphenoxy, morpholinylphenyl 2.5 ~0.20 (moderate)
  • The target compound’s dimethoxyphenyl group increases lipophilicity (higher LogP) compared to analogs with chlorophenyl or fluorophenyl substituents.
  • Morpholine’s polarity may enhance aqueous solubility relative to sulfonyl or alkylated derivatives.

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